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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML162 is a potent small molecule inducer of ferroptosis, a form of regulated cell death driven

by iron-dependent lipid peroxidation.[1][2][3] Initially identified as a direct covalent inhibitor of

Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation,

ML162 has been widely used to study the mechanisms of ferroptosis.[4][5][6] However, recent

compelling evidence has demonstrated that ML162, and the related compound RSL3, are also

highly efficient inhibitors of another selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[1][2][3]

This finding suggests that the biological effects of ML162 may be more complex than

previously understood and necessitates a re-evaluation of its mechanism of action.

To facilitate the exploration of its protein targets, the chemical probe ML162-yne was

developed.[4][7] This probe is an analog of ML162 that incorporates a terminal alkyne group.

This "handle" enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or

"click chemistry," to covalently attach reporter tags such as biotin (for affinity purification) or

fluorophores (for imaging).[4][7][8] By treating cells with ML162-yne, capturing the covalently

bound proteins, and identifying them via mass spectrometry, researchers can perform

chemoproteomic profiling to identify both primary targets and novel off-target interactions on a

proteome-wide scale.

This application note provides detailed protocols for using ML162-yne to label, enrich, and

identify protein targets from cell lysates, offering a powerful tool for drug development and
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mechanistic studies of ferroptosis.

Principle of the Method
The identification of ML162-yne protein targets is a multi-step process that leverages the

principles of chemical biology and proteomics. The alkyne-modified probe is introduced to living

cells, where it forms covalent bonds with target proteins. Following cell lysis, the alkyne handle

on the probe is "clicked" to a biotin-azide molecule. This biotin tag allows for the highly specific

and high-affinity capture of the probe-protein complexes using streptavidin-coated beads. After

stringent washing to remove non-specifically bound proteins, the enriched targets are eluted

and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Experimental Workflow for ML162-yne Target Identification
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Workflow for identifying protein targets of ML162-yne.
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Data Presentation: Known Targets and Reactivity
ML162-yne is a highly reactive probe that engages with a large number of cellular proteins.[4]

[7] Its primary targets have been identified through various biochemical and chemoproteomic

methods.

Table 1: Confirmed Primary Targets of ML162

Target Protein
Method of
Confirmation

Quantitative Data Reference

GPX4 (Glutathione

Peroxidase 4)

Affinity Pulldown with

ML162-yne

Pulldown confirmed

by Western Blot.
[4][7]

In vitro Inhibition

Assay
IC50 = 1.42 µM. [6]

Co-crystal Structure

Confirmed binding to

the selenocysteine

residue.

[4]

TXNRD1 (Thioredoxin

Reductase 1)

In vitro Inhibition

Assay

Potent inhibitor;

comparable to known

TXNRD1 inhibitors.

[1][3]

Thermal Shift Assay

(nanoDSF)

ΔTm = +2.3 °C with

100 µM ML162.
[1][3]

Cellular Activity Assay

(RX1 probe)

Significant

suppression of

TXNRD1 activity in

cells.

[1][3]

Table 2: Comparative Proteome Reactivity of Ferroptosis Probes
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Probe
Chemical
Class

Proteome
Reactivity

Selectivity
Profile

Reference

ML162-yne Chloroacetamide High

Engages in a

large number of

covalent

interactions.

[4][7]

RSL3-yne Chloroacetamide High

Broadly reactive,

similar to ML162-

yne.

[4][7]

ML210-yne Nitroisoxazole Markedly Lower

Exhibits higher

selectivity for

GPX4 compared

to

chloroacetamide

probes.

[4][7]

Signaling Context: Ferroptosis Regulation
ML162 induces ferroptosis by inhibiting key antioxidant systems. The canonical pathway

involves the inhibition of GPX4, which prevents the reduction of lipid hydroperoxides (PLOOH)

into non-toxic lipid alcohols (PLOH), leading to their accumulation and subsequent cell death.

The more recently discovered inhibition of TXNRD1 disrupts the thioredoxin system, another

crucial cellular antioxidant pathway, which can also contribute to the buildup of oxidative stress

and ferroptosis.
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Simplified Ferroptosis Pathway and ML162 Inhibition
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ML162 inhibits GPX4 and TXNRD1, disrupting antioxidant systems.

Experimental Protocols
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Protocol 1: Cellular Labeling and Lysis

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere

overnight.

Probe Treatment: Prepare a stock solution of ML162-yne in DMSO. Dilute the stock solution

in pre-warmed culture medium to a final concentration of 1-10 µM. Note: The optimal

concentration and incubation time should be determined empirically for each cell line.

Incubation: Remove the old medium from the cells and replace it with the ML162-yne-

containing medium. Incubate for 1-4 hours at 37°C in a CO2 incubator.

Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells

twice with ice-cold PBS.

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and

phosphatase inhibitors) to the plate. Scrape the cells and transfer the lysate to a pre-chilled

microcentrifuge tube.

Solubilization: Incubate the lysate on ice for 30 minutes with periodic vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein

concentration using a standard method (e.g., BCA assay). Normalize the protein

concentration of all samples to 1-2 mg/mL with lysis buffer.

Protocol 2: Click Chemistry Biotinylation

This protocol is adapted for a 1 mg total protein sample in a 500 µL final reaction volume.[8][9]

Prepare Click Reagents:

Biotin-Azide: 10 mM stock in DMSO.

Copper (II) Sulfate (CuSO4): 50 mM stock in water.
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THPTA Ligand: 100 mM stock in water. Note: THPTA is a water-soluble ligand that

stabilizes the Cu(I) catalyst and improves reaction efficiency.

Sodium Ascorbate: 100 mM stock in water. Must be prepared fresh.

Assemble Reaction Mixture: In a microcentrifuge tube, combine the following in order:

Protein Lysate (1 mg)

PBS to bring the volume to ~450 µL

Biotin-Azide stock (5 µL, final concentration 100 µM)

THPTA stock (10 µL, final concentration 2 mM)

CuSO4 stock (10 µL, final concentration 1 mM)

Initiate Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate (final

concentration 5 mM) to initiate the click reaction.

Incubation: Vortex briefly. Incubate the reaction for 1 hour at room temperature on a rotator,

protected from light.

Protocol 3: Streptavidin Affinity Purification

Bead Preparation: Resuspend high-capacity streptavidin agarose beads. Take an

appropriate amount of slurry (e.g., 50 µL for 1 mg of lysate) and wash three times with lysis

buffer.

Binding: Add the click-reacted lysate to the washed beads. Incubate overnight at 4°C on a

rotator.

Washing: The next day, centrifuge the beads at low speed (e.g., 1,000 x g for 2 minutes) and

discard the supernatant. Perform a series of stringent washes to remove non-specific

binders:

Wash 3x with 1% SDS in PBS.
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Wash 3x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

Wash 3x with PBS containing 0.1% Tween-20.

Elution/Digestion: Proteins can be eluted using biotin competition or denaturing conditions.

For mass spectrometry, on-bead digestion is recommended.

Resuspend beads in 100 µL of 50 mM ammonium bicarbonate.

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30

minutes.

Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20

mM and incubate for 30 minutes in the dark.

Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

Sample Cleanup: The following day, centrifuge the beads and collect the supernatant

containing the digested peptides. Perform a second elution with 50 µL of 50 mM ammonium

bicarbonate. Combine the supernatants. Acidify the sample with formic acid and desalt using

C18 StageTips prior to LC-MS/MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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